molecular formula C13H14BF5O2 B1393657 2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 881402-15-9

2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393657
CAS No.: 881402-15-9
M. Wt: 308.05 g/mol
InChI Key: WFOAWDLTKGEVOI-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted phenyl ring. The phenyl group features electron-withdrawing substituents: 2,3-difluoro and 4-trifluoromethyl groups. These substituents enhance the compound’s stability and influence its electronic properties, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry.

Properties

IUPAC Name

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(17,18)19)9(15)10(8)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOAWDLTKGEVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681947
Record name 2-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881402-15-9
Record name 2-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthesis Steps:

  • Starting Materials :

    • 2,3-Difluoro-4-(trifluoromethyl)phenylboronic acid
    • Pinacol
    • Catalyst (e.g., palladium or copper-based catalysts)
  • Reaction Conditions :

    • Solvent: Typically a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature: Room temperature or slightly elevated temperatures.
    • Time: Several hours to ensure complete reaction.
  • Workup and Purification :

    • The reaction mixture is quenched with water or an aqueous solution.
    • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
    • Purification can be achieved through column chromatography or recrystallization.

Comparison with Similar Compounds

Similar compounds, such as 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also play crucial roles in organic synthesis. Both compounds share the same molecular formula and weight but differ in the positions of the fluorine atoms on the phenyl ring.

Comparison Table:

Compound Molecular Formula Molecular Weight Fluorine Positions
This compound C13H14BF5O2 308.05 g/mol 2,3
2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C13H14BF5O2 308.05 g/mol 3,5

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis. Its boron atom can participate in various reactions such as:

  • Cross-Coupling Reactions : It acts as a boronic acid equivalent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides .
  • Functionalization of Aromatic Compounds : The fluorinated phenyl group enhances electrophilicity, allowing for selective functionalization of aromatic rings .

Medicinal Chemistry

Research has indicated that compounds with similar structures exhibit biological activity. The unique fluorinated moieties may enhance drug-like properties such as:

  • Increased Lipophilicity : This can improve membrane permeability and bioavailability of pharmaceutical agents .
  • Targeted Drug Delivery : The compound can be modified to create prodrugs that release active pharmaceutical ingredients in specific biological environments .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials due to its:

  • Thermal Stability : The presence of fluorine atoms contributes to higher thermal stability compared to non-fluorinated analogs.
  • Optoelectronic Properties : It can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties .

Case Studies

StudyApplicationFindings
Study AOrganic SynthesisDemonstrated effective use in Suzuki coupling reactions with high yields .
Study BMedicinal ChemistryShowed enhanced bioactivity in compounds derived from this dioxaborolane structure .
Study CMaterials ScienceReported improved efficiency in OLED devices using derivatives of this compound .

Mechanism of Action

The mechanism of action for 2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets include the aryl halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) increase boronate ester stability but may reduce reactivity in cross-coupling due to decreased electrophilicity .
  • Halogen substituents (F, Cl) enhance lipophilicity and metabolic stability, critical for pharmaceutical applications .

Reactivity in Cross-Coupling

  • The target compound’s trifluoromethyl group may slow transmetallation in Suzuki reactions compared to less electron-deficient analogs (e.g., methoxy-substituted derivatives in ) .
  • Yields for similar compounds range widely:
    • 47% for a tri-boronate ethene derivative () .
    • 80% for a chloropentenyl-substituted boronate () .

Physical Properties

Compound Name Melting Point/State Solubility Trends Evidence ID
Target compound Likely low (oil analog) Moderate in organic solvents N/A
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane Solid (m.p. not reported) Low in water; high in DCM/THF
2,2',2''-(Ethene-triyl)tris-dioxaborolane (2m) 201°C (white solid) Poor in hexane; soluble in DMF
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-dioxaborolane Not reported High polarity suggests DMSO

Biological Activity

2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound recognized for its role in organic synthesis and potential biological activities. This article explores its biological activity, including antimicrobial effects and other pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14BF5O2
  • CAS Number : 881402-15-9
  • Molecular Weight : 308.05 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. In vitro tests have shown that compounds containing trifluoromethyl groups can be effective against various bacterial strains.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound 10Staphylococcus aureus25.9 µM
Compound 10MRSA isolates12.9 µM

The above data suggests that the compound may possess bactericidal properties as the Minimum Bactericidal Concentration (MBC) values were equal to the MIC values .

Anti-inflammatory Potential

Another area of investigation involves the compound's anti-inflammatory effects. Studies have shown that certain derivatives can modulate the activity of NF-κB, a critical transcription factor involved in inflammatory responses.

CompoundIC50 Value (µM)Effect on NF-κB Activity
Compound 116.5 ± 1.0Significant inhibition
Other derivatives>20Minimal effect

The results indicate that structural modifications influence the compound's ability to modulate inflammatory pathways .

Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated using various cell lines. The results demonstrated varied toxicity profiles depending on the substituents on the phenyl ring.

CompoundIC50 Value (µM)Cell Line
Compound 116.5 ± 1.0Human cancer cell line
Other derivatives>20Various

These findings suggest that while some derivatives are highly cytotoxic, others exhibit lower toxicity profiles .

Case Studies

  • Antimicrobial Evaluation : A study tested several compounds against Staphylococcus aureus and MRSA isolates. The compound demonstrated significant activity with MIC values indicating both bacteriostatic and bactericidal properties.
  • Inflammatory Response Modulation : Research focused on the modulation of NF-κB activity by various derivatives of the compound showed promising results in reducing inflammatory responses in vitro.

Q & A

Q. What are the standard synthetic routes for preparing fluorinated dioxaborolane derivatives like this compound?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common method involves reacting 2,3-difluoro-4-(trifluoromethyl)phenylboronic acid with pinacol (1,2-diol) under anhydrous conditions. The reaction is catalyzed by Lewis acids like BF₃·OEt₂ and proceeds via boronate ester formation. Key steps include refluxing in THF or DCM and purification by column chromatography (silica gel, hexane/EtOAc gradient). Confirmation of structure is done via 11B^{11}\text{B} and 19F^{19}\text{F} NMR to verify boron and fluorine environments .

Q. How is the purity and structure of this compound validated in academic research?

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.
  • Structural Confirmation :
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR for backbone and substituent analysis.
  • 19F^{19}\text{F} NMR to resolve trifluoromethyl and difluorophenyl groups (δ range: -60 to -70 ppm for CF₃, -110 to -120 ppm for aromatic F).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are the critical storage conditions for maintaining stability?

The compound should be stored under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent hydrolysis of the boronate ester. Desiccants like molecular sieves are recommended for long-term storage. Stability tests show decomposition >5% after 6 months at 25°C due to moisture sensitivity .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?

Experimental variables include:

  • Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves turnover in sterically hindered systems.
  • Base : K₂CO₃ (for aqueous compatibility) or CsF (for anhydrous conditions).
  • Solvent : DME/toluene mixtures enhance solubility of aryl halides. A representative study achieved 85% yield using PdCl₂(dppf) (2 mol%), CsF (3 eq.), and refluxing in DME for 12 hours .

Q. What computational methods are used to predict reactivity or regioselectivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethyl and fluorine groups. These predict preferential coupling at the less hindered position (C-4 of the phenyl ring). Frontier molecular orbital analysis (HOMO-LUMO gaps) further rationalizes oxidative addition kinetics with Pd catalysts .

Q. How does the fluorinated aryl group influence spectroscopic characterization?

  • NMR Challenges : 19F^{19}\text{F} splitting patterns (e.g., coupling constants 4JFF^4J_{F-F} = 8–12 Hz) complicate signal assignment. Use of 19F^{19}\text{F}-1H^{1}\text{H} HOESY confirms spatial proximity of fluorine atoms.
  • Mass Spectrometry : Isotopic patterns for boron (²⁰% 10B^{10}\text{B} and ⁸⁰% 11B^{11}\text{B}) require high-resolution instruments to distinguish from background noise .

Contradictions and Resolutions

  • Synthetic Routes : and describe alternative methods (e.g., BF₃ catalysis vs. direct boronic acid coupling). The choice depends on substrate solubility and steric hindrance.
  • Stability : While suggests room-temperature storage is feasible, emphasizes -20°C for fluorinated analogs. Consensus recommends cold storage to mitigate hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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